2,7-bis(methylsulfonyl)naphthalene
Description
Properties
IUPAC Name |
2,7-bis(methylsulfonyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4S2/c1-17(13,14)11-5-3-9-4-6-12(18(2,15)16)8-10(9)7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDWUCWZFNVNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,7-bis(methylsulfonyl)naphthalene involves the reaction of 2,7-dihydroxynaphthalene with methylsulfonyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs under mild conditions and results in the formation of the desired product with high yield.
Industrial Production Methods
Industrial production methods for 2,7-bis(methylsulfonyl)naphthalene are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,7-bis(methylsulfonyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl groups to methylthio groups.
Substitution: The compound can participate in substitution reactions where the methylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,7-bis(methylsulfonyl)naphthalene can yield sulfone derivatives, while reduction can produce methylthio derivatives.
Scientific Research Applications
2,7-bis(methylsulfonyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2,7-bis(methylsulfonyl)naphthalene exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, depending on its specific derivatives and the context of its use. For example, certain derivatives may inhibit specific enzymes or interact with cellular receptors .
Comparison with Similar Compounds
Table 1: Key Properties of 2,7-Bis(methylsulfonyl)naphthalene and Related Compounds
Physicochemical Properties
- Solubility : Sulfonyl groups increase polarity, likely improving aqueous solubility relative to hydrophobic analogues like 2,7-diisopropylnaphthalene ().
- Crystal Packing : shows that bis(methylsulfonyl) substituents induce specific conformations (e.g., envelope-shaped pyrimidine rings) and intermolecular hydrogen bonding, which could influence solid-state properties or co-crystallization behavior.
Q & A
Q. What are the standard protocols for synthesizing 2,7-bis(methylsulfonyl)naphthalene, and how can purity be ensured?
The synthesis typically involves sulfonation of naphthalene followed by methylation. For example, sulfonic acid intermediates are converted to sulfonyl chlorides using reagents like thionyl chloride, followed by nucleophilic substitution with methyl groups. Purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm substituent positions and absence of byproducts .
Q. What in vitro models are recommended for preliminary toxicity screening of this compound?
Human cell lines (e.g., HepG2 for hepatic effects, A549 for respiratory toxicity) and primary animal cells (e.g., rat hepatocytes) are commonly used. Ensure exposure durations align with acute (24–48 hr) or chronic (7–14 days) endpoints. Include positive controls (e.g., naphthalene for comparative cytotoxicity) and measure outcomes like oxidative stress markers (e.g., glutathione depletion) .
Q. How should researchers design studies to minimize selection and detection bias in toxicological assessments?
Randomize dose allocation across study groups and conceal group assignments during data collection. Blinding researchers to exposure levels reduces performance bias. Use validated exposure characterization methods (e.g., gas chromatography-mass spectrometry) and standardized outcome assessments (e.g., histopathology scoring) to mitigate detection bias .
Q. What analytical techniques are critical for characterizing 2,7-bis(methylsulfonyl)naphthalene’s physicochemical properties?
Key techniques include:
- X-ray crystallography for structural confirmation.
- UV-Vis spectroscopy to analyze electronic transitions influenced by sulfonyl groups.
- Thermogravimetric analysis (TGA) for thermal stability assessment.
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic effects of sulfonyl substituents in this compound?
Density functional theory (DFT) calculations can model electron-withdrawing effects of sulfonyl groups on the naphthalene ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity, and simulate infrared (IR) spectra to compare with experimental data. Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets for accuracy .
Q. What strategies resolve discrepancies between in vitro and in vivo genotoxicity data for 2,7-bis(methylsulfonyl)naphthalene?
Conduct metabolite profiling (e.g., liver microsome assays) to identify bioactive species absent in vitro. Use transgenic rodent models (e.g., MutaMouse) to assess mutagenicity in vivo. Cross-validate findings with structural analogs (e.g., 2,7-difluoronaphthalene) to isolate sulfonyl-specific effects .
Q. How do sulfonyl groups influence this compound’s interaction with cytochrome P450 enzymes?
Perform molecular docking studies (e.g., AutoDock Vina) to model binding affinities with CYP isoforms (e.g., CYP2E1). Validate with enzymatic inhibition assays using fluorogenic substrates. Compare inhibition constants (Ki) with non-sulfonylated naphthalenes to quantify electronic effects .
Q. What systematic review frameworks are robust for synthesizing conflicting evidence on chronic exposure risks?
Follow the 8-step ATSDR framework:
- Step 4 : Identify outcomes of concern (e.g., hepatic/renal toxicity).
- Step 5 : Apply risk-of-bias tools (Table C-5/C-6) to exclude studies with attrition or detection bias.
- Step 6 : Rate evidence confidence using criteria like exposure characterization reliability.
- Step 8 : Integrate human and animal data using weight-of-evidence approaches .
Q. How can Hirshfeld surface analysis clarify non-covalent interactions in crystalline forms of this compound?
Generate Hirshfeld surfaces (CrystalExplorer) to map intermolecular contacts (e.g., C–H···O sulfonyl interactions). Compare fingerprint plots with analogs (e.g., 2,7-dimethoxynaphthalene) to quantify steric/electronic contributions to crystal packing .
Methodological Considerations
- Risk of Bias Mitigation : Prioritize studies with explicit randomization, blinding, and complete outcome reporting (Tables C-5/C-6) .
- Data Integration : Use meta-analytical tools (e.g., RevMan) to harmonize heterogeneous datasets, adjusting for covariates like species-specific metabolic rates .
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) to ensure batch-to-batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
